molecular formula C21H28O8 B1253781 Triacetoxyscirpenol CAS No. 4297-61-4

Triacetoxyscirpenol

Cat. No.: B1253781
CAS No.: 4297-61-4
M. Wt: 408.4 g/mol
InChI Key: YWQOKOBRSAAKTG-AMTHWPQPSA-N
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Description

Triacetoxyscirpenol is a natural product found in Fusarium sambucinum, Cordyceps tenuipes, and Cordyceps polyarthra with data available.

Scientific Research Applications

Antitumor Activity

Triacetoxyscirpenol has been studied for its antitumor activities. Research has shown that this compound and its analogs, including diacetoxyscirpenol and scirpenetriol, exhibit significant in vivo antitumor activities, particularly against transplanted P-388 and L-1210 leukemia in mice. The presence of an acetoxy function at specific positions is crucial for this antitumor activity (Claridge, Schmitz, & Bradner, 2004).

Biosynthesis and Metabolic Role in Fusarium Species

Studies on Fusarium species have revealed the role of this compound in the biosynthesis of various compounds. For instance, disruption of the Tri8 gene in Fusarium graminearum and Fusarium sporotrichioides altered their ability to biosynthesize certain toxins, leading to the accumulation of this compound and other related compounds. This suggests that this compound plays a role in the metabolic pathways of these fungi (McCormick & Alexander, 2002).

Analytical Methods Development

Significant efforts have been made to develop analytical methods for detecting this compound in various matrices. For example, a stable isotope dilution assay (SIDA) was developed for the simultaneous quantitation of type A trichothecenes, including this compound, in foods and feeds. This method utilizes carbon-13-labeled standards for accurate quantification (Asam & Rychlik, 2006).

Review of Trichothecene Toxins

This compound is a member of the scirpentriol group of type-A trichothecene toxins. Reviews on this subject have covered aspects like structure, biosynthesis, analysis, toxicity, and natural occurrence in cereals and other food products. These reviews provide a comprehensive understanding of the significance and impact of this compound in various environments (Schollenberger, Drochner, & Müller, 2007).

Immunological Research

Research in the field of immunology includes the development of antibody-based methods for detecting this compound in environmental and food samples. These methods are crucial for ensuring food safety and assessing environmental risks (Fránek & Hruška, 2018).

Impact on Human and Rat Progenitors

This compound's effects on granulo-monocytic progenitors in humans and rats have been investigated, revealing its potential impact on hematological disorders. Such studies are vital for understanding the toxicological effects of this compound consumption (Lautraite, Rio, Guinard, & Parent-Massin, 2004).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Triacetoxyscirpenol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Ergosterol", "Acetic anhydride", "Pyridine", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform" ], "Reaction": [ "Ergosterol is first reacted with acetic anhydride and pyridine to form ergosteryl acetate.", "The ergosteryl acetate is then hydrolyzed using aqueous sodium hydroxide to form ergosterol.", "The ergosterol is then reacted with acetic anhydride and pyridine to form diacetate.", "The diacetate is then reacted with acetic anhydride and pyridine to form triacetate.", "The triacetate is then treated with methanol and hydrochloric acid to form Triacetoxyscirpenol.", "The Triacetoxyscirpenol is then extracted using chloroform." ] }

CAS No.

4297-61-4

Molecular Formula

C21H28O8

Molecular Weight

408.4 g/mol

IUPAC Name

[(1S,2R,7R,9R,10R,11S)-10,11-diacetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C21H28O8/c1-11-6-7-20(9-25-12(2)22)15(8-11)29-18-16(27-13(3)23)17(28-14(4)24)19(20,5)21(18)10-26-21/h8,15-18H,6-7,9-10H2,1-5H3/t15-,16-,17-,18-,19-,20-,21?/m1/s1

InChI Key

YWQOKOBRSAAKTG-AMTHWPQPSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C

SMILES

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C

Canonical SMILES

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C

Pictograms

Acute Toxic

Synonyms

3alpha,4beta,15-triacetoxy-12,13-epoxytrichothec-9-ene
triacetoxyscirpenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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